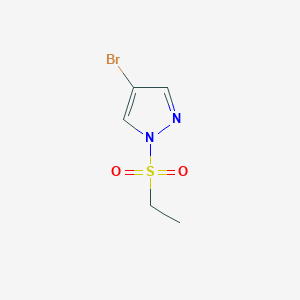

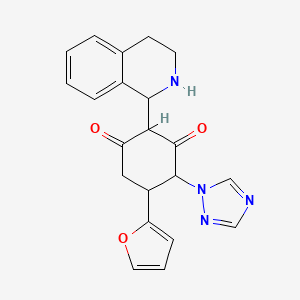

![molecular formula C8H8ClF3N2O2 B3070795 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006333-14-7](/img/structure/B3070795.png)

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Overview

Description

The compound “2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a carbon atom . It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid belongs to the class of trifluoromethylpyrazoles, which have gained significant attention for their potential anti-inflammatory and antibacterial properties. These compounds, particularly when the trifluoromethyl group is positioned on the 3- or 5-position of the pyrazole nucleus, demonstrate varied activity profiles. Trifluoromethylpyrazoles are being explored for their medicinal chemistry applications, focusing on developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Sorption to Soil and Organic Matter

The sorption characteristics of phenoxy herbicides, including derivatives related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, have been studied extensively. These studies reveal that sorption to soil and organic matter is a crucial process affecting the environmental fate of these compounds. The review of 2,4-dichlorophenoxyacetic acid (2,4-D) and similar phenoxy herbicides highlights their interaction with soil components, emphasizing the role of soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in Pesticide Production

The production of pesticides, including those structurally related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, generates wastewater containing a range of toxic pollutants. Biological processes and granular activated carbon have been identified as effective treatments for such high-strength wastewaters. These methods can remove 80-90% of pesticides, suggesting their potential for producing high-quality effluent in compliance with environmental regulations (Goodwin, Carra, Campo, & Soares, 2018).

Environmental and Health Impacts of Alternative PFAS

Research on the environmental fate, health risks, and aquatic effects of per- and polyfluoroalkyl substances (PFASs) and their alternatives, which could include compounds related to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, highlights the need for finding new, less harmful compounds. Alternatives to PFASs, such as hexafluoropropylene oxide dimer (HFPO-DA), have been identified as dominant global pollutants. These studies underline the importance of additional toxicological studies to assess the safety of these alternatives (Wang et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .

properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2O2/c1-2-5(7(15)16)14-3-4(9)6(13-14)8(10,11)12/h3,5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKKYQSMOFNZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

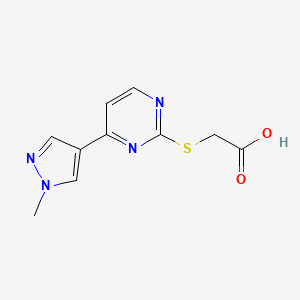

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)

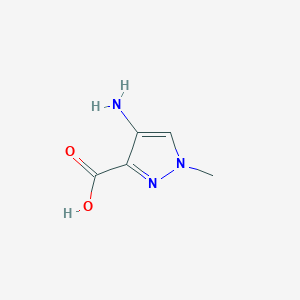

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

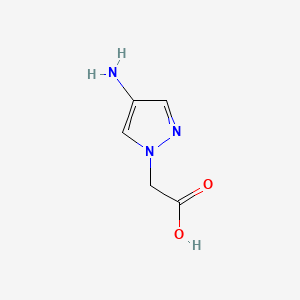

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)